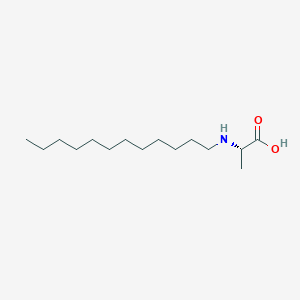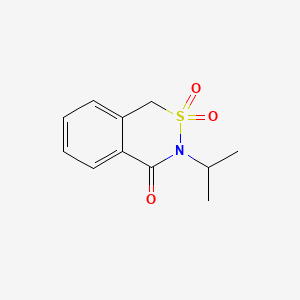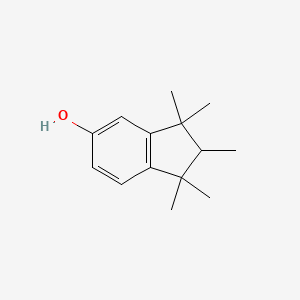
1,1,2,3,3-Pentamethylindan-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,3,3-Pentamethylindan-5-ol is a chemical compound with the molecular formula C₁₄H₂₀O It is a derivative of indan, a bicyclic hydrocarbon, and features five methyl groups attached to the indan ring system
準備方法
Synthetic Routes and Reaction Conditions
1,1,2,3,3-Pentamethylindan-5-ol can be synthesized through several methods. One common synthetic route involves the reaction of isopropenylbenzene with 2-methyl-but-2-ene in the presence of sulfuric acid as a catalyst. The reaction is carried out at a temperature of 30-35°C, and the mixture is aged for a few hours before being quenched with water. The organic layer is then separated and purified to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as distillation and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
1,1,2,3,3-Pentamethylindan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,1,2,3,3-Pentamethylindan-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and enzyme mechanisms.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
作用機序
The mechanism of action of 1,1,2,3,3-Pentamethylindan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors involved in various biochemical pathways .
類似化合物との比較
Similar Compounds
1,1,2,3,3-Pentamethylindan: A closely related compound with similar structural features but lacking the hydroxyl group.
2,3,3-Trimethyl-2,3-dihydro-1H-indene: Another related compound with a different substitution pattern on the indan ring
Uniqueness
1,1,2,3,3-Pentamethylindan-5-ol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This functional group allows for a wider range of chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
34380-66-0 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
1,1,2,3,3-pentamethyl-2H-inden-5-ol |
InChI |
InChI=1S/C14H20O/c1-9-13(2,3)11-7-6-10(15)8-12(11)14(9,4)5/h6-9,15H,1-5H3 |
InChIキー |
OAZWKUSHEIWQKO-UHFFFAOYSA-N |
正規SMILES |
CC1C(C2=C(C1(C)C)C=C(C=C2)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphanium bromide](/img/structure/B14687257.png)
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)



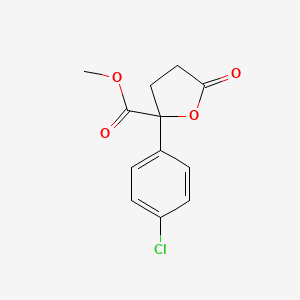

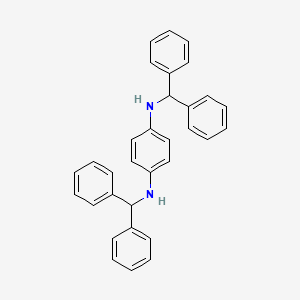


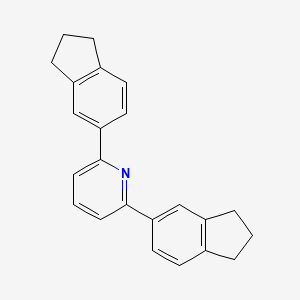
![Benzo[b]thiophene, 5-chloro-3-phenyl-](/img/structure/B14687322.png)
